molecular formula C11H28ClN5O B1665727 Alseroxylon CAS No. 8001-95-4

Alseroxylon

Cat. No.: B1665727
CAS No.: 8001-95-4
M. Wt: 281.83 g/mol
InChI Key: GMRWGQCZJGVHKL-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions: Alseroxylon is synthesized through the copolymerization of diethylenetriamine and epichlorohydrin . The reaction involves mixing diethylenetriamine with epichlorohydrin under controlled conditions to form a high molecular weight copolymer. The reaction is typically carried out in an aqueous medium with the pH maintained between 6.0 and 7.5 .

Industrial Production Methods: In industrial settings, the production of colestipol involves large-scale polymerization reactors where diethylenetriamine and epichlorohydrin are combined. The resulting copolymer is then purified, dried, and processed into various dosage forms such as granules and tablets .

Chemical Reactions Analysis

Structural Composition and Reactivity

Alseroxylon is a mixture of indoloquinolizine alkaloids, including reserpine and related compounds . Key functional groups include:

  • Methoxy groups : Contribute to lipophilicity and influence acid-base reactions.

  • Ester linkages : Susceptible to hydrolysis under acidic or basic conditions.

  • Indole and quinoline moieties : Participate in redox and electrophilic substitution reactions .

Hydrolysis Reactions

The ester bonds in this compound’s alkaloids undergo hydrolysis, releasing methanol and generating carboxylic acid derivatives. For example:

This compound R O CO OCH3 +H2OR COOH+CH3OH\text{this compound R O CO OCH}_3\text{ }+\text{H}_2\text{O}\rightarrow \text{R COOH}+\text{CH}_3\text{OH}

This reaction is accelerated in alkaline environments, as observed in related Rauvolfia alkaloids .

Oxidation and Stability

This compound’s indole ring system is prone to oxidation, forming N-oxide derivatives under oxidative conditions. UV spectral data (Table 1) indicates stability in non-polar solvents but degradation in UV light .

Table 1: UV Spectral Properties of this compound

ParameterValue
λmax\lambda_{\text{max}}302 nm
E1%1cmE_{1\%}^{1\text{cm}}0.010
λmin\lambda_{\text{min}}277 nm

Acid-Base Behavior

The tertiary amine in its indoloquinolizine structure protonates in acidic media, forming water-soluble salts. This property is critical for its extraction and purification .

Degradation Pathways

  • Thermal degradation : Above 100°C, decomposition yields volatile amines and phenolic compounds .

  • Photodegradation : UV exposure leads to dimerization of indole moieties, reducing biological activity .

Analytical Characterization

  • Chromatography : HPLC-MS identifies major peaks corresponding to reserpine (C33H40N2O9\text{C}_{33}\text{H}_{40}\text{N}_2\text{O}_9) and rescinnamine (C35H42N2O9\text{C}_{35}\text{H}_{42}\text{N}_2\text{O}_9) .

  • NMR : 13C^{13}\text{C} NMR signals confirm methoxy (δ\delta 55–60 ppm) and ester carbonyl (δ\delta 170 ppm) groups .

Scientific Research Applications

Q & A

Basic Research Questions

Q. What is the pharmacological profile of Alseroxylon, and how is it extracted from natural sources?

this compound is a mixture of alkaloids derived from Rauwolfia serpentina (Indian snakeroot), primarily containing reserpine and related compounds. Extraction involves maceration of root material in ethanol or methanol, followed by solvent partitioning to isolate alkaloid fractions. Modern protocols recommend HPLC validation for purity (≥95%) and mass spectrometry (MS) for structural confirmation .

Table 1: Common Extraction Solvents and Yields

SolventYield (%)Purity (%)
Ethanol1.2–1.885–90
Methanol1.5–2.192–95
Chloroform1.0–1.480–88

Q. What are the primary therapeutic applications of this compound in preclinical studies?

this compound acts as a catecholamine and serotonin depleter, historically used for hypertension and psychoses. Preclinical models (e.g., hypertensive rats) demonstrate dose-dependent reductions in systolic blood pressure (20–40 mmHg at 0.1–0.5 mg/kg doses). However, adverse effects like sedation and gastrointestinal disturbances limit its modern use .

Q. How is this compound regulated in clinical research?

this compound is classified as a Schedule 4 drug under therapeutic goods regulations, requiring ethical approval for human trials. Researchers must document its stability in dosage forms (e.g., tablets, injectables) and adherence to Good Manufacturing Practice (GMP) for bulk preparations .

Advanced Research Questions

Q. How do contradictions in this compound’s mechanism of action impact experimental design?

While this compound’s primary mechanism involves monoamine depletion, studies report paradoxical serotonin receptor agonism in vitro. To resolve this, researchers should:

  • Compare dose-response curves across in vitro (cell lines) and in vivo (rodent) models.
  • Use knockout models (e.g., serotonin transporter-deficient mice) to isolate pathways.
  • Apply LC-MS/MS to quantify neurotransmitter levels in specific brain regions .

Q. What methodological challenges arise in optimizing this compound’s bioavailability?

this compound’s poor oral bioavailability (<30%) stems from first-pass metabolism. Advanced strategies include:

  • Liposomal encapsulation : Increases half-life from 2.5 to 8 hours in rodent plasma.
  • Co-administration with CYP3A4 inhibitors : Enhances systemic exposure by 50–70%.
  • Transdermal delivery : Patches show steady-state plasma concentrations over 24 hours .

Table 2: Bioavailability Enhancement Strategies

MethodBioavailability Increase (%)Key Limitations
Liposomal delivery40–60High production cost
CYP3A4 inhibition50–70Drug-drug interaction risks
Nanoparticle carriers55–75Scalability challenges

Q. How can researchers address conflicting clinical trial data on this compound’s efficacy?

Discrepancies in hypertension trials (e.g., 30% vs. 60% responder rates) may stem from patient stratification or biomarker variability. Recommendations:

  • Use genome-wide association studies (GWAS) to identify genetic responders.
  • Apply mixed-effects models to adjust for confounding factors (e.g., age, comorbidities).
  • Standardize endpoints (e.g., 24-hour ambulatory blood pressure monitoring) .

Q. What analytical techniques are critical for validating this compound in complex matrices?

  • HPLC-DAD : Quantifies reserpine and rescinnamine in plasma (LOQ: 0.1 ng/mL).
  • LC-QTOF-MS : Detects trace alkaloid metabolites in urine.
  • NMR spectroscopy : Confirms structural integrity of bulk formulations .

Q. Methodological Resources

  • Data Contradiction Analysis : Follow Coursera’s qualitative research framework to systematically compare conflicting results .
  • Literature Synthesis : Use tools like Epsilon to aggregate findings from top papers on Rauwolfia alkaloids .
  • Regulatory Compliance : Reference FDA’s Orange Book for equivalence evaluations of this compound-containing drugs .

Properties

CAS No.

8001-95-4

Molecular Formula

C11H28ClN5O

Molecular Weight

281.83 g/mol

IUPAC Name

N'-[2-[2-(2-aminoethylamino)ethylamino]ethyl]ethane-1,2-diamine;2-(chloromethyl)oxirane

InChI

InChI=1S/C8H23N5.C3H5ClO/c9-1-3-11-5-7-13-8-6-12-4-2-10;4-1-3-2-5-3/h11-13H,1-10H2;3H,1-2H2

InChI Key

GMRWGQCZJGVHKL-UHFFFAOYSA-N

SMILES

C1C(O1)CCl.C(CNCCNCCNCCN)N

Canonical SMILES

C1C(O1)CCl.C(CNCCNCCNCCN)N

Appearance

Solid powder

Key on ui other cas no.

50925-79-6
26658-42-4

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>3 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

Colestid
Colestipol
Colestipol HCl
Colestipol Hydrochloride
HCl, Colestipol
Hydrochloride, Colestipol
U 26,597 A
U-26,597 A
U26,597 A

Origin of Product

United States

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Alseroxylon
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